molecular formula C7H3ClN4 B1451590 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile CAS No. 944388-93-6

6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile

Cat. No.: B1451590
CAS No.: 944388-93-6
M. Wt: 178.58 g/mol
InChI Key: ZDENKPYKHHGLOM-UHFFFAOYSA-N
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Description

6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C7H3ClN4 and its molecular weight is 178.58 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile plays a crucial role in various biochemical reactions. It has been identified as a potent and selective inhibitor of cathepsin S, an enzyme involved in the degradation of proteins within lysosomes . This interaction is significant because cathepsin S is implicated in several pathological conditions, including cancer and autoimmune diseases. The compound binds to the active site of cathepsin S, inhibiting its proteolytic activity and thereby modulating the degradation of intracellular proteins . Additionally, this compound has shown interactions with other enzymes involved in carbohydrate metabolism, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by disrupting mitochondrial function and activating caspases . It also influences cell signaling pathways, particularly the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, which plays a pivotal role in inflammation and immune responses . Furthermore, this compound affects gene expression by modulating the activity of transcription factors, leading to altered cellular metabolism and reduced proliferation of cancerous cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of cathepsin S, forming a stable complex that inhibits the enzyme’s activity . This binding interaction involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, this compound has been shown to inhibit other enzymes, such as glucosamine-6-phosphate synthase, which is involved in fungal cell wall synthesis . This inhibition disrupts the synthesis of essential biomolecules, leading to the death of fungal cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard storage conditions, with minimal degradation observed over extended periods . In in vitro studies, the effects of this compound on cellular function have been shown to be sustained over time, with prolonged exposure leading to increased apoptosis and reduced cell proliferation . In in vivo studies, the compound has demonstrated long-term efficacy in reducing tumor growth in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms, and it accumulates in lysosomes, where it exerts its inhibitory effects on cathepsin S . Additionally, the compound’s distribution within tissues is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

This compound is primarily localized within lysosomes, where it inhibits the activity of cathepsin S . This subcellular localization is facilitated by specific targeting signals that direct the compound to lysosomal compartments . The compound’s activity within lysosomes is crucial for its therapeutic effects, as it modulates the degradation of intracellular proteins and influences cellular homeostasis .

Properties

IUPAC Name

6-chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-6-1-4-7(11-3-10-4)5(2-9)12-6/h1,3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDENKPYKHHGLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1Cl)C#N)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669043
Record name 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944388-93-6
Record name 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3,4-diamino-6-chloropicolinonitrile (3.2 g), triethylorthoformate (16 ml) and AcOH (5.4 ml) was heated to 150° C. in DCM (16 ml) in a microwave for 15 minutes. Solvent was evaporated, residue was dissolved in EtOAc (250 mL) and washed with water (150 mL). Organic layer was dried over sodium sulphate. Solvent was evaporated under reduced pressure to yield 6-chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile (2.2 g).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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